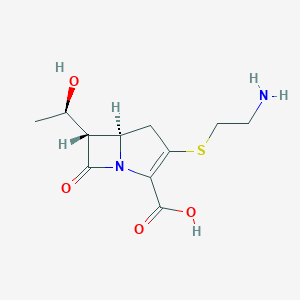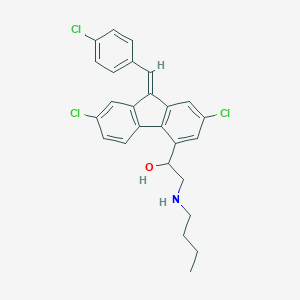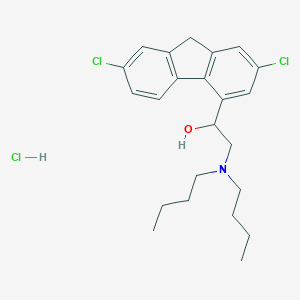
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DBAE and is widely used in various research fields, including pharmacology, biochemistry, and neuroscience. DBAE is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which plays a crucial role in the regulation of various physiological and behavioral processes.
作用机制
The mechanism of action of DBAE involves its binding to the serotonin 5-HT7 receptor, which is a G protein-coupled receptor. Upon binding, DBAE activates the receptor, which leads to the activation of intracellular signaling pathways, including the cAMP/PKA pathway. The activation of these pathways leads to the modulation of various physiological and behavioral processes, including the regulation of circadian rhythm, mood, memory, and learning.
生化和生理效应
DBAE has been shown to have various biochemical and physiological effects, including the modulation of circadian rhythm, mood, memory, and learning. It has been shown to increase the amplitude and phase of circadian rhythms, which can be beneficial in the treatment of circadian rhythm disorders. DBAE has also been shown to have anxiolytic and antidepressant effects, which can be useful in the treatment of anxiety and depression. Additionally, DBAE has been shown to enhance memory and learning, which can be beneficial in the treatment of cognitive disorders.
实验室实验的优点和局限性
DBAE has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT7 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, DBAE has been shown to have low toxicity and is relatively easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to using DBAE in lab experiments. One limitation is that it is a highly specific agonist of the serotonin 5-HT7 receptor, which means that its effects may not generalize to other receptors or systems. Additionally, the use of DBAE in animal studies may not accurately reflect its effects in humans, which can limit its translational potential.
未来方向
There are several future directions for research on DBAE. One direction is to further investigate its therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Another direction is to explore its effects on other physiological and behavioral processes, such as pain, appetite, and addiction. Additionally, further research is needed to better understand the mechanisms underlying its effects and to develop more selective and potent agonists for the serotonin 5-HT7 receptor.
合成方法
The synthesis of DBAE involves the reaction of 2-(dibutylamino) ethanol with 2,7-dichloro-9H-fluoren-4-YL acid chloride in the presence of a suitable base, such as triethylamine or pyridine. The reaction takes place under anhydrous conditions and requires careful control of temperature and reaction time. The final product is obtained as a white crystalline powder, which is then purified by recrystallization or chromatography.
科学研究应用
DBAE has been extensively studied in scientific research due to its unique pharmacological properties. It is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, memory, and learning. DBAE has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
属性
CAS 编号 |
53221-07-1 |
|---|---|
产品名称 |
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride |
分子式 |
C23H30Cl3NO |
分子量 |
442.8 g/mol |
IUPAC 名称 |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C23H29Cl2NO.ClH/c1-3-5-9-26(10-6-4-2)15-22(27)21-14-19(25)13-17-11-16-12-18(24)7-8-20(16)23(17)21;/h7-8,12-14,22,27H,3-6,9-11,15H2,1-2H3;1H |
InChI 键 |
XJHQDACFBGXGJH-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
规范 SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
其他 CAS 编号 |
53221-07-1 |
同义词 |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




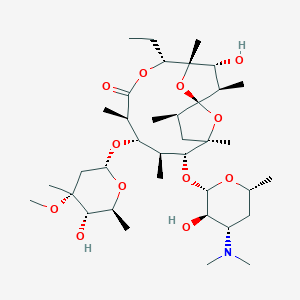

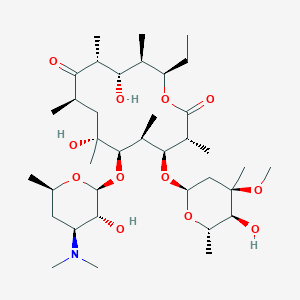
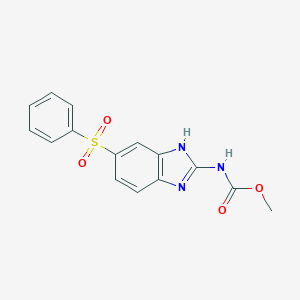
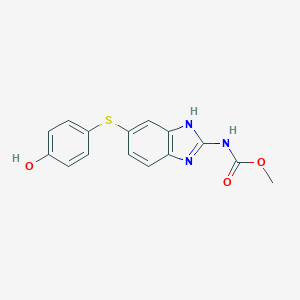
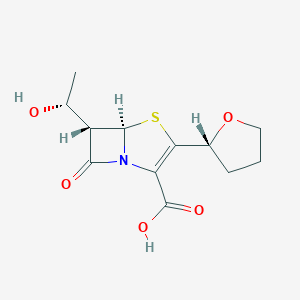
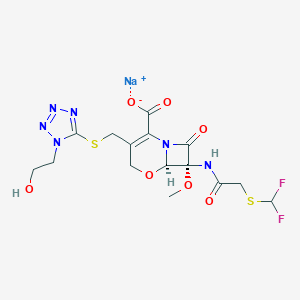
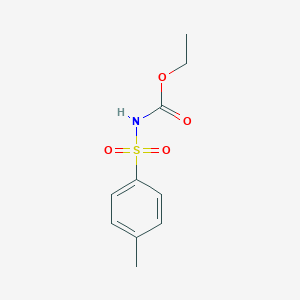
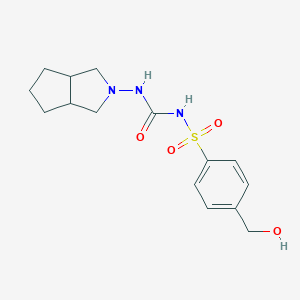
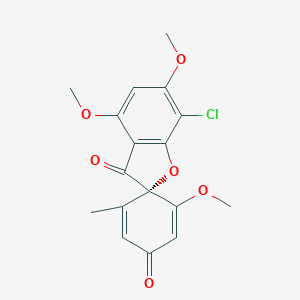
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)
